
methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride typically involves the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with 2-aminoethanol in the presence of a suitable condensing agent. The reaction is followed by esterification with methanol and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of catalysts and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure high efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced purification techniques is common to achieve the desired quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, materials, and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with biological receptors or enzymes, leading to modulation of their activity. The pyrrole ring structure may also contribute to its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: A compound with similar aminoethyl functionality but different core structure.
Methyl 2-(2-aminoethyl)-1H-imidazole-4-carboxylate hydrochloride: Another pyrrole derivative with similar functional groups.
Uniqueness
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride is unique due to its specific combination of the pyrrole ring and aminoethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H15ClN2O2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl 1-(2-aminoethyl)-2-methylpyrrole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-7-8(9(12)13-2)3-5-11(7)6-4-10;/h3,5H,4,6,10H2,1-2H3;1H |
InChI Key |
ZTWHBKMHYJWLSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN1CCN)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
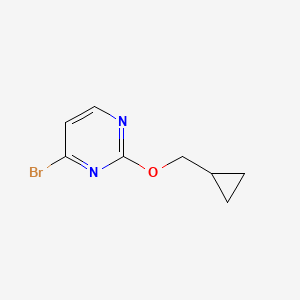
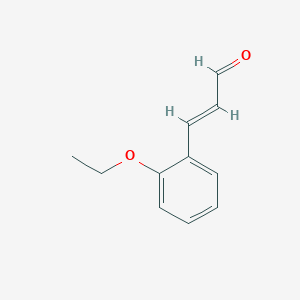

![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13621241.png)
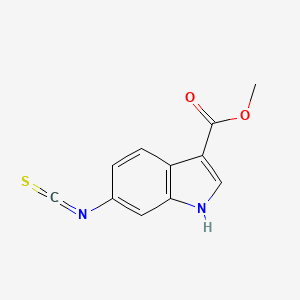

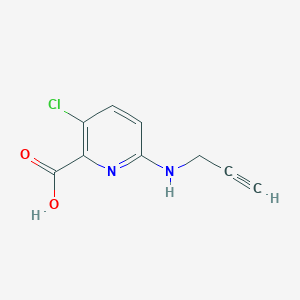
![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
aminehydrochloride](/img/structure/B13621268.png)
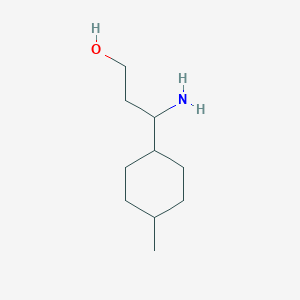
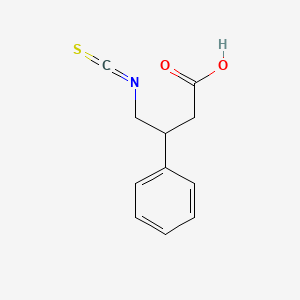
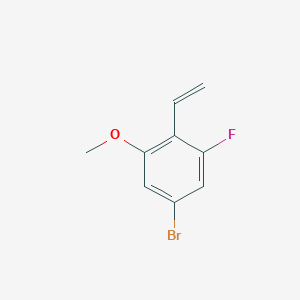
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid](/img/structure/B13621293.png)
